3-Chloro-2-methoxybenzenesulfonyl chloride

Description

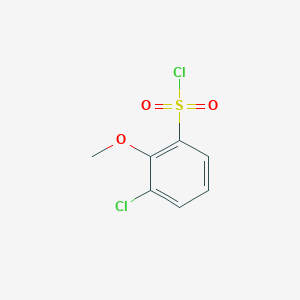

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2O3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFESGJFEJHJCON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-2-methoxybenzenesulfonyl chloride CAS number and properties

3-Chloro-2-methoxybenzenesulfonyl chloride (CAS 847652-81-7): Structural Causality, Reactivity, and Applications in Targeted Oncology

Introduction

In modern drug discovery, the strategic selection of functionalized building blocks dictates not only the synthetic efficiency of a pathway but also the pharmacodynamic profile of the final active pharmaceutical ingredient (API). 3-Chloro-2-methoxybenzenesulfonyl chloride is a highly specialized, bifunctional electrophile utilized extensively in the synthesis of complex sulfonamides. This technical whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and its critical role in the development of novel WDR5-MYC protein-protein interaction inhibitors.

Part 1: Molecular Identity and Physicochemical Data

Accurate characterization of building blocks is the first step in robust assay development. The quantitative and structural data for 3-chloro-2-methoxybenzenesulfonyl chloride are summarized below[1][2][3].

| Property | Value |

| Chemical Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |

| CAS Number | 847652-81-7 |

| Molecular Formula | C7H6Cl2O3S |

| Molecular Weight | 241.09 g/mol |

| MDL Number | MFCD18393567 |

| SMILES String | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O |

| Appearance | White to off-white solid |

Part 2: Stereoelectronic Causality in Medicinal Chemistry

The unique substitution pattern of this compound is not arbitrary; it provides precise stereoelectronic control during synthesis and target engagement:

-

The Sulfonyl Chloride Core: Acts as a hard electrophile. Upon reaction with primary or secondary amines, it forms a highly stable sulfonamide linkage. This linkage is a privileged pharmacophore in medicinal chemistry due to its metabolic stability and predictable, tetrahedral hydrogen-bonding geometry.

-

2-Methoxy Substitution (Ortho Effect): The methoxy group sterically shields the highly reactive sulfonyl center. This steric bulk modulates the rate of nucleophilic attack, minimizing competitive hydrolysis in the presence of trace moisture during synthesis. In biological systems, the oxygen lone pairs serve as critical hydrogen-bond acceptors within target protein binding pockets.

-

3-Chloro Substitution (Meta to Sulfonyl): The strongly electronegative chlorine atom exerts an inductive electron-withdrawing effect (-I effect). This increases the acidity of the resulting sulfonamide N-H proton, enhancing its capacity to act as a hydrogen-bond donor. Furthermore, the lipophilic nature of the chlorine atom improves the overall membrane permeability (LogP) of the synthesized API.

Part 3: Application in Oncology - Disruption of the WDR5-MYC Complex

The transcription factor MYC is a well-known oncoprotein whose dysregulation drives multiple malignancies, including breast, ovarian, and colorectal cancers[4]. To function, MYC relies on a critical protein-protein interaction with the WDR5 protein, which recruits MYC to chromatin to initiate oncogenic transcription[4].

Recent pharmaceutical developments have demonstrated that sulfonamides derived from 3-chloro-2-methoxybenzenesulfonyl chloride act as potent inhibitors of this interaction[4]. The sulfonamide motif specifically anchors into the WDR5-Binding Motif (WBM) site, competitively displacing MYC and leading to tumor cell growth arrest[4].

Fig 1: Mechanism of action for WDR5-MYC disruption by sulfonamide inhibitors.

Part 4: Experimental Methodology - Self-Validating Sulfonamide Synthesis

To harness this building block effectively, researchers must employ protocols that prevent the hydrolysis of the sulfonyl chloride while maximizing the yield of the target sulfonamide. The following methodology outlines a self-validating workflow for the coupling of 3-chloro-2-methoxybenzenesulfonyl chloride with an aniline derivative to yield a WDR5-MYC inhibitor precursor[4].

Fig 2: Synthetic workflow for WDR5-MYC inhibitors via nucleophilic substitution.

Step-by-Step Protocol:

-

System Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

-

Causality: Sulfonyl chlorides are highly sensitive to moisture; ambient water will competitively hydrolyze the reagent to the inactive sulfonic acid, drastically reducing yield.

-

-

Reagent Solubilization: Dissolve the target aniline (1.0 equiv.) in anhydrous dichloromethane (DCM) to a 0.2 M concentration. Add anhydrous pyridine (2.5 equiv.).

-

Causality: Pyridine acts as both a nucleophilic catalyst (forming a highly reactive sulfonylpyridinium intermediate) and an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the aniline, which would otherwise render it non-nucleophilic and stall the reaction.

-

-

Electrophilic Addition: Cool the reaction mixture to 0°C using an ice bath. Add 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 equiv.) dropwise as a solution in DCM.

-

Causality: The nucleophilic acyl substitution at the sulfur center is highly exothermic. Cooling controls the reaction kinetics, favoring the desired bimolecular substitution over degradation pathways.

-

-

Reaction Monitoring (Self-Validation): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via TLC (Hexanes/EtOAc 7:3) and LC-MS.

-

Validation Check: The complete disappearance of the aniline starting material and the emergence of a new spot with a corresponding [M+H]+ mass peak confirms successful conversion.

-

-

Quenching and Workup: Dilute the mixture with additional DCM and wash sequentially with 1N aqueous HCl, saturated NaHCO3, and brine.

-

Causality: The 1N HCl wash is a critical purification step; it selectively protonates and extracts excess pyridine and any unreacted aniline into the aqueous layer, leaving the neutral sulfonamide product isolated in the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the final product as a white solid[4].

Part 5: Safety and Handling Parameters

-

Corrosivity: 3-Chloro-2-methoxybenzenesulfonyl chloride generates hydrochloric acid upon contact with ambient moisture or skin. It must be handled strictly within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).

-

Storage: Store under an inert atmosphere (nitrogen or argon) in a desiccator at 2-8°C to maintain long-term stability and prevent hydrolytic degradation.

References

-

[3] Title: CN104334527A - Sulfonamide compounds and uses thereof as TNAP inhibitors Source: Google Patents URL:

-

[4] Title: WDR5-MYC inhibitors - Vanderbilt University Source: Justia Patents URL: [Link]

Sources

- 1. 847652-81-7|3-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7 [sigmaaldrich.com]

- 3. CN104334527A - ç£ºé °èºååç©åä½ä¸ºtnapæå¶åçç¨é - Google Patents [patents.google.com]

- 4. patents.justia.com [patents.justia.com]

3-Chloro-2-methoxybenzenesulfonyl Chloride: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of specific functional groups into molecular scaffolds is paramount for optimizing target affinity and pharmacokinetic profiles. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a critical electrophilic building block[1]. Its unique substitution pattern—a sterically demanding ortho-methoxy group coupled with an electron-withdrawing meta-chloro group—makes it highly valuable for synthesizing robust sulfonamide linkages. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for this compound, with a specific focus on its application in developing WDR5-MYC interaction inhibitors and Tissue-Nonspecific Alkaline Phosphatase (TNAP) inhibitors.

Molecular Architecture & Physicochemical Profiling

The reactivity and stability of 3-chloro-2-methoxybenzenesulfonyl chloride are dictated by the electronic and steric interplay of its substituents. The sulfonyl chloride moiety is inherently electrophilic. The ortho-methoxy group provides localized steric hindrance that protects the sulfonyl center from premature hydrolysis, while its electron-donating resonance (+R) partially stabilizes the ground state. Conversely, the meta-chloro group exerts a strong inductive electron-withdrawing effect (-I), which increases the overall electrophilicity of the sulfur atom. This "push-pull" dynamic yields a reagent that is highly reactive toward nitrogen nucleophiles yet stable enough for controlled anhydrous manipulation.

Quantitative Physicochemical Data

Table 1: Core Physical and Chemical Properties

| Property | Value |

| IUPAC Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |

| CAS Number | 847652-81-7 |

| Molecular Formula | C7H6Cl2O3S |

| Molecular Weight | 241.09 g/mol |

| MDL Number | MFCD18393567 |

| SMILES String | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O |

| Appearance | White to off-white solid / crystalline powder |

| Solubility | Soluble in DCM, THF, DMF; reactive with H₂O |

| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C, moisture-free |

Chemical Reactivity & Mechanistic Pathways

The primary synthetic utility of 3-chloro-2-methoxybenzenesulfonyl chloride is the formation of sulfonamides via reaction with primary or secondary amines. This proceeds through an addition-elimination mechanism at the sulfur center.

Causality in Reaction Design: Because the reaction generates one equivalent of hydrochloric acid (HCl), a non-nucleophilic base (such as pyridine, triethylamine, or N,N-diisopropylethylamine) must be included in the reaction mixture. The base serves a dual purpose: it drives the reaction forward by neutralizing the HCl byproduct, and it prevents the protonation of the incoming amine nucleophile, which would otherwise render it inactive.

Caption: Reaction pathway of 3-Chloro-2-methoxybenzenesulfonyl chloride forming a sulfonamide.

Synthesis & Purification Protocols

While commercially available, the de novo synthesis of specific methoxybenzenesulfonyl chlorides often relies on the selective methylation of the corresponding phenol. The following protocol is adapted from the validated synthesis of highly analogous halogenated precursors used in WDR5-MYC inhibitor development[2].

Self-Validating Choice of Reagents (Causality): Traditional methylation using methyl iodide (MeI) and potassium carbonate (K₂CO₃) is incompatible with sulfonyl chlorides, as the basic aqueous conditions rapidly hydrolyze the -SO₂Cl group into a sulfonic acid. Instead, trimethylsilyldiazomethane (TMSCHN₂) is utilized under acidic conditions. The addition of catalytic tetrafluoroboric acid (HBF₄) protonates the TMSCHN₂, forming a highly reactive methyl-diazonium intermediate that rapidly and selectively methylates the phenolic -OH without degrading the sulfonyl chloride[2].

Step-by-Step Methodology: Selective Methylation

-

Reaction Setup: Dissolve 3-chloro-2-hydroxybenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. Cool the reaction vessel to 0°C using an ice bath to control the exothermic nature of the diazo reaction.

-

Acidic Activation: Add a catalytic amount of aqueous HBF₄ (60% w/w, 0.2 eq).

-

Controlled Methylation: Add TMSCHN₂ (2.0 M solution in hexanes, 2.0–3.0 eq) dropwise. Crucial Step: The addition must be done in three distinct portions at 30-minute intervals. This phased addition prevents the dangerous accumulation of unreacted diazo compounds and minimizes polymethylene side-product formation.

-

In-Process Validation: To confirm reaction completion without degrading the sample on an LCMS, quench a 5 µL reaction aliquot into 1 mL of methanol containing a drop of triethylamine. This converts the unreacted sulfonyl chloride into a stable methyl sulfonate ester, which can be accurately analyzed via TLC or LCMS.

-

Quenching & Extraction: Once complete, quench the bulk reaction mixture with cold distilled water. Extract the aqueous layer three times with DCM.

-

Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at room temperature (avoid excessive heat to prevent decomposition).

-

Purification: Purify the crude residue via ISCO flash chromatography using a gradient of 0–10% Ethyl Acetate in Hexanes. The product is isolated as a white solid.

Caption: Step-by-step synthetic workflow for 3-Chloro-2-methoxybenzenesulfonyl chloride.

Applications in Drug Development

The unique steric and electronic topology of 3-chloro-2-methoxybenzenesulfonyl chloride has been strategically leveraged in the design of several advanced pharmacophores:

-

WDR5-MYC Interaction Inhibitors: The MYC oncogene is heavily implicated in various malignancies, including ovarian, breast, and colorectal cancers. Direct inhibition of MYC is notoriously difficult; therefore, disrupting its interaction with the co-factor WDR5 is a validated therapeutic avenue. Sulfonamides derived from 3-chloro-2-methoxybenzenesulfonyl chloride are utilized because the 3-chloro and 2-methoxy substituents optimally occupy the hydrophobic binding pockets of the WDR5 protein, significantly enhancing the binding affinity of the inhibitor complex[2].

-

TNAP Inhibitors: Tissue-Nonspecific Alkaline Phosphatase (TNAP) is a key enzyme targeted for the treatment of vascular calcification and related metabolic disorders. Patent literature demonstrates that sulfonamide derivatives synthesized from this specific sulfonyl chloride exhibit potent efficacy in inhibiting TNAP activity in vivo[3].

References

-

Justia Patents. "WDR5-MYC inhibitors - Patent Application." justia.com. Available at:[Link]

- Google Patents. "CN104334527A - Sulfonamide compounds and use as TNAP inhibitors." google.com.

Sources

A Technical Guide to the Structure Elucidation and Confirmation of 3-Chloro-2-methoxybenzenesulfonyl Chloride

Abstract

Introduction: The Imperative for Structural Certainty

3-Chloro-2-methoxybenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride. Compounds of this class are highly valuable synthetic intermediates due to the reactivity of the sulfonyl chloride moiety (-SO₂Cl), which allows for the straightforward formation of sulfonamides, sulfonates, and other derivatives of significant interest in medicinal chemistry and materials science. The specific substitution pattern on the benzene ring—a chlorine atom at position 3 and a methoxy group at position 2—critically dictates the molecule's electronic properties, steric environment, and, consequently, its reactivity and the properties of its derivatives.

Given that multiple isomers are possible (e.g., 2-chloro-3-methoxybenzenesulfonyl chloride), relying on synthetic route alone to assign structure is insufficient. A rigorous, multi-technique analytical approach is mandatory. This guide will detail the logical workflow, from initial functional group identification to the complete mapping of the molecular framework and its ultimate confirmation.

The Analytical Workflow: A Strategy of Convergent Evidence

Caption: The logical workflow for structure elucidation.

Mass Spectrometry (MS): Determining the Molecular Formula

Expertise & Experience: Mass spectrometry is the first port of call. Its primary purpose is to provide the molecular weight of the compound and, with high-resolution instruments (HRMS), its exact molecular formula. This is a crucial first constraint on any potential structure.

A key feature to anticipate in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine exists naturally as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. The presence of two chlorine atoms in 3-chloro-2-methoxybenzenesulfonyl chloride (one on the ring, one in the sulfonyl chloride group) will result in a distinctive pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments. We expect to see peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a characteristic intensity ratio.

Trustworthiness: The molecular formula derived from HRMS must be consistent with all subsequent data. For example, the number of carbons and hydrogens determined by MS must match those observed in the ¹³C and ¹H NMR spectra. This cross-validation is a cornerstone of a trustworthy elucidation process.

Expected Data for C₇H₆Cl₂O₃S (MW: 240.08 g/mol ):

-

Molecular Ion (M⁺): A cluster of peaks around m/z 240, 242, and 244, reflecting the presence of two chlorine atoms.

-

Key Fragmentation: Sulfonyl chlorides often exhibit characteristic fragmentation pathways. We would expect to see fragments corresponding to the loss of Cl• (M-35/37) and SO₂ (M-64).[1][2] An electron withdrawing group like chlorine on the aromatic ring can promote the extrusion of SO₂.[3]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[4] While it doesn't provide information about the overall carbon skeleton, it quickly confirms the presence of the key SO₂Cl group, which has very strong and characteristic absorption bands.

Trustworthiness: The presence of these bands provides strong, independent evidence for the sulfonyl chloride functional group, which must then be consistent with the fragments observed in the mass spectrum and the chemical shifts seen in the NMR spectra.

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C Bending |

| ~1385-1370 | Strong | Asymmetric S=O Stretch (SO₂Cl) [1][5][6] |

| ~1190-1175 | Strong | Symmetric S=O Stretch (SO₂Cl) [1][5][6] |

| ~1250 | Strong | Aryl-O-CH₃ Stretch |

| ~750 | Strong | C-Cl Stretch |

| Caption: Table of expected characteristic IR absorption bands. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the most powerful tool for determining the precise connectivity of atoms in a molecule.[4] We will use a suite of experiments, starting with 1D ¹H and ¹³C NMR and progressing to 2D experiments to build a complete picture of the molecule's framework.

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-15 mg of the purified 3-chloro-2-methoxybenzenesulfonyl chloride into a clean, dry NMR tube.[1][7]

-

Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃).[1][8] CDCl₃ is a good choice for this compound due to its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.

-

Cap the tube and gently agitate until the sample is fully dissolved. A homogeneous solution is critical for acquiring high-quality spectra.[9]

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[10][11]

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

¹H NMR Spectroscopy: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).

-

Methoxy Group (-OCH₃): We expect a sharp singlet integrating to 3 protons, typically in the region of δ 3.9-4.1 ppm. The downfield shift is due to the deshielding effect of the attached oxygen atom.

-

Aromatic Protons: With three substituents on the benzene ring, there will be three aromatic protons. Their chemical shifts and coupling patterns are diagnostic of their relative positions. For a 1,2,3-substitution pattern, we expect a complex multiplet pattern, likely resembling a triplet and two doublets (or doublet of doublets). The electron-withdrawing nature of the -SO₂Cl and -Cl groups will shift these protons downfield, likely into the δ 7.2-8.0 ppm range.

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum shows a signal for each chemically unique carbon atom.

-

Aromatic Carbons: We expect six distinct signals for the six carbons of the benzene ring. The carbons directly attached to the substituents (C-Cl, C-O, C-S) will have characteristic chemical shifts.

-

Methoxy Carbon (-OCH₃): A single signal is expected around δ 55-60 ppm.

| Hypothetical ¹H NMR Data (500 MHz, CDCl₃) | ||||

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.85 | 1H | dd | J ≈ 8.0, 1.5 Hz | H-6 |

| ~7.60 | 1H | t | J ≈ 8.0 Hz | H-5 |

| ~7.25 | 1H | dd | J ≈ 8.0, 1.5 Hz | H-4 |

| ~4.05 | 3H | s | - | -OCH₃ |

| Hypothetical ¹³C NMR Data (125 MHz, CDCl₃) | |

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-2 (C-OCH₃) |

| ~142.0 | C-1 (C-SO₂Cl) |

| ~135.0 | C-6 |

| ~132.0 | C-5 |

| ~125.0 | C-3 (C-Cl) |

| ~115.0 | C-4 |

| ~56.5 | -OCH₃ |

| Caption: Tables of predicted ¹H and ¹³C NMR data. |

2D NMR Spectroscopy: Confirming Connectivity

While 1D NMR provides strong clues, 2D NMR experiments like COSY and HMBC provide definitive proof of atomic connectivity.[12][13][14]

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). We would expect to see cross-peaks connecting the adjacent aromatic protons: H-4 with H-5, and H-5 with H-6.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure. It shows correlations between protons and carbons that are 2 or 3 bonds apart.

Caption: Key HMBC correlations confirming the substituent positions.

Crucial HMBC Correlations for Confirmation:

-

A correlation from the methoxy protons (~4.05 ppm) to the carbon at ~155.0 ppm confirms this carbon is C-2 (the one bearing the methoxy group).

-

A correlation from H-4 (~7.25 ppm) to C-2 (~155.0 ppm) and C-6 (~135.0 ppm) definitively establishes the 1,2,3-substitution pattern.

-

A correlation from H-6 (~7.85 ppm) to C-2 (~155.0 ppm) further supports this assignment.

Single-Crystal X-ray Crystallography: The Definitive Proof

Authoritative Grounding: While the combination of MS, IR, and a full suite of NMR experiments provides an overwhelmingly strong case for the structure, the "gold standard" for absolute structure confirmation of a crystalline solid is single-crystal X-ray crystallography.[15][16] This technique determines the precise three-dimensional arrangement of atoms in space by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[17][18][19]

Causality Behind the Choice: This method is chosen when absolute, unambiguous proof is required, for instance, in pharmaceutical development for regulatory submission or when a novel compound's structure is being reported for the first time. It moves beyond interpreting spectral data to providing a direct image of the molecule's atomic coordinates. The result is not an interpretation but a direct measurement of the molecular structure, including bond lengths and angles.

Conclusion: A Self-Validating Structural Assignment

The structure of 3-chloro-2-methoxybenzenesulfonyl chloride is elucidated and confirmed through a multi-faceted, self-validating analytical approach.

-

Mass Spectrometry establishes the correct molecular formula, C₇H₆Cl₂O₃S, and the presence of two chlorine atoms.

-

Infrared Spectroscopy confirms the presence of the key sulfonyl chloride and aromatic functionalities.

-

1D and 2D NMR Spectroscopy work in concert to build the molecular framework piece by piece. ¹H and ¹³C NMR identify the number and type of protons and carbons, while COSY and, most critically, HMBC experiments provide the unambiguous connections between these pieces, confirming the 1,2,3-substitution pattern on the benzene ring.

References

-

NMR Sample Preparation. (n.d.). University of Rochester. Retrieved March 7, 2026, from [Link]

-

Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. Retrieved March 7, 2026, from [Link]

-

Sample Preparation. (n.d.). Rochester Institute of Technology. Retrieved March 7, 2026, from [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved March 7, 2026, from [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2026, from [Link]

-

Sample Preparation. (n.d.). University College London. Retrieved March 7, 2026, from [Link]

-

Tierney, J., Malfara, M., & Jansen, A. (2019). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. ChemRxiv. Retrieved March 7, 2026, from [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery. Retrieved March 7, 2026, from [Link]

-

Aplin, R. T., & Bailey, A. S. (1971). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic. Retrieved March 7, 2026, from [Link]

-

Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. Retrieved March 7, 2026, from [Link]

-

Small Molecule X-ray Crystallography. (n.d.). North Carolina State University. Retrieved March 7, 2026, from [Link]

-

Tools for Structure Elucidation. (n.d.). University of Vienna. Retrieved March 7, 2026, from [Link]

-

Small molecule X-ray crystallography. (n.d.). The University of Queensland. Retrieved March 7, 2026, from [Link]

-

Structure Elucidation of Organic Compounds Using IR, NMR and Mass Spectra. (n.d.). eGyanKosh. Retrieved March 7, 2026, from [Link]

-

Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. (n.d.). Maricopa Open Digital Press. Retrieved March 7, 2026, from [Link]

-

Elyashberg, M., Williams, A. J., & Martin, G. E. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry. Retrieved March 7, 2026, from [Link]

-

Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved March 7, 2026, from [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. Retrieved March 7, 2026, from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008, March 15). PubMed. Retrieved March 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. acdlabs.com [acdlabs.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. depts.washington.edu [depts.washington.edu]

- 9. organomation.com [organomation.com]

- 10. sites.bu.edu [sites.bu.edu]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]

- 14. emerypharma.com [emerypharma.com]

- 15. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rigaku.com [rigaku.com]

- 17. Small Molecule X-ray Crystallography | Genesis Drug Discovery & Development [gd3services.com]

- 18. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 19. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

Introduction: The Synthetic Versatility and Physicochemical Importance of 3-Chloro-2-methoxybenzenesulfonyl Chloride

An In-depth Technical Guide to the Solubility Profile of 3-Chloro-2-methoxybenzenesulfonyl Chloride

3-Chloro-2-methoxybenzenesulfonyl chloride is a bespoke sulfonyl chloride derivative of significant interest in the realms of medicinal chemistry and organic synthesis. Its utility is anchored in the electrophilic nature of the sulfonyl chloride moiety, which readily reacts with nucleophiles such as amines and alcohols to form sulfonamides and sulfonate esters, respectively. These functional groups are prevalent in a multitude of pharmacologically active compounds, underscoring the importance of this reagent in drug discovery and development.[1] A comprehensive understanding of the solubility profile of 3-Chloro-2-methoxybenzenesulfonyl chloride in common laboratory solvents is paramount for its effective handling, reaction optimization, and the development of robust purification strategies. This guide provides a detailed exploration of its expected solubility, a robust experimental protocol for its quantitative determination, and insights into the underlying chemical principles that govern its behavior in solution.

Anticipated Solubility Profile: A Structural Perspective

The solubility of a compound is dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. The structure of 3-Chloro-2-methoxybenzenesulfonyl chloride, with its combination of a substituted benzene ring and a highly polar sulfonyl chloride group, suggests a nuanced solubility profile.

The presence of the sulfonyl chloride (-SO₂Cl) group imparts significant polarity to the molecule. However, the aromatic ring, along with the chloro and methoxy substituents, contributes to its lipophilic character. Consequently, a high solubility in a range of aprotic organic solvents is anticipated. Conversely, its solubility in water is expected to be limited due to the hydrophobic nature of the benzene ring.[2] Furthermore, the high reactivity of the sulfonyl chloride group with protic solvents, such as water and alcohols, means that in these media, the compound is more likely to undergo solvolysis rather than simple dissolution.[3]

Qualitative Solubility Assessment in Common Laboratory Solvents

Based on the structural analysis and data from analogous compounds, the following table summarizes the expected qualitative solubility of 3-Chloro-2-methoxybenzenesulfonyl chloride. It is imperative to note that these are predictions and must be confirmed through empirical testing as outlined in the subsequent section.

| Solvent Class | Specific Solvent | Anticipated Solubility/Miscibility | Remarks and Safety Considerations |

| Halogenated | Dichloromethane (CH₂Cl₂) | Highly Soluble | A common and generally stable solvent for reactions involving sulfonyl chlorides.[2][4] |

| Chloroform (CHCl₃) | Highly Soluble | Similar to dichloromethane, it is a suitable solvent for reactions and purification.[2] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | Generally stable, but caution is advised due to the potential for peroxide impurities and residual water, which can react with the sulfonyl chloride. |

| Diethyl Ether (Et₂O) | Soluble | A common solvent for extraction and purification. Anhydrous conditions are recommended.[4] | |

| Aromatic | Toluene | Soluble | A non-polar solvent suitable for reactions such as Friedel-Crafts sulfonylation. |

| Chlorobenzene | Soluble | Often used as a high-boiling solvent in industrial applications.[5] | |

| Polar Aprotic | Acetone | Soluble | Generally a suitable solvent, though the presence of enolizable protons and potential for aldol-type side reactions with impurities should be considered.[2] |

| Acetonitrile (MeCN) | Soluble | A polar aprotic solvent that is generally compatible with sulfonyl chlorides. | |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar solvent that can facilitate reactions with poorly soluble nucleophiles. Ensure anhydrous grade is used. | |

| Esters | Ethyl Acetate (EtOAc) | Soluble | A moderately polar solvent suitable for chromatography and extraction. Anhydrous conditions are preferable. |

| Hydrocarbons | Hexanes/Heptane | Low Solubility | The non-polar nature of alkanes makes them poor solvents for the polar 3-Chloro-2-methoxybenzenesulfonyl chloride. Often used as anti-solvents for crystallization. |

| Protic Solvents | Water | Insoluble (Reacts) | Reacts with water to form the corresponding sulfonic acid and hydrochloric acid.[2][3] This reaction is often vigorous. |

| Alcohols (e.g., Methanol, Ethanol) | Reacts | Reacts rapidly to form sulfonate esters and hydrochloric acid. Not suitable as a solvent for dissolution.[3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol provides a robust method for the quantitative determination of the solubility of 3-Chloro-2-methoxybenzenesulfonyl chloride. This method is designed to be self-validating by incorporating appropriate controls and analytical techniques.

I. Materials and Instrumentation

-

3-Chloro-2-methoxybenzenesulfonyl chloride (high purity)

-

Selected analytical grade solvents (anhydrous where specified)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.22 µm, PTFE or other compatible material)

-

Volumetric flasks and pipettes

II. Experimental Workflow: A Step-by-Step Guide

-

Preparation of Stock Standard Solution:

-

Accurately weigh approximately 10 mg of 3-Chloro-2-methoxybenzenesulfonyl chloride and dissolve it in a 10 mL volumetric flask with a suitable solvent in which it is highly soluble and stable (e.g., acetonitrile). This will serve as the stock solution for generating a calibration curve.

-

-

Generation of HPLC Calibration Curve:

-

Prepare a series of working standards by serial dilution of the stock solution. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL.

-

Analyze each standard by HPLC to generate a calibration curve of peak area versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validation step.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of 3-Chloro-2-methoxybenzenesulfonyl chloride to a known volume (e.g., 2 mL) of the test solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the samples in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Processing and Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

-

Sources

commercial availability and suppliers of 3-Chloro-2-methoxybenzenesulfonyl chloride

Technical Whitepaper: Sourcing, Synthesis, and Application of 3-Chloro-2-methoxybenzenesulfonyl Chloride in Advanced Therapeutics

Executive Summary

In the landscape of modern drug discovery, the strategic selection of highly functionalized electrophilic synthons is critical for developing robust structure-activity relationships (SAR). 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a highly versatile building block, particularly in the synthesis of sulfonamide-based small molecule therapeutics. Most notably, it is a key precursor in the development of WDR5-MYC protein-protein interaction inhibitors—a novel class of compounds targeting oncogenic processes in ovarian, breast, and colorectal cancers[1],[2].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals with a comprehensive overview of this compound's physicochemical profile, commercial supply chain, and a self-validating de novo synthetic protocol designed for high-fidelity scale-up.

Physicochemical Profiling & Structural Rationale

The utility of 3-chloro-2-methoxybenzenesulfonyl chloride lies in its unique steric and electronic topography. The highly reactive sulfonyl chloride group rapidly forms stable sulfonamides upon reaction with target amines. The ortho-methoxy group serves a dual purpose: it acts as a hydrogen-bond acceptor and provides critical steric bulk that restricts the conformational rotation of the resulting sulfonamide, locking the molecule into a bioactive conformation required for deep-pocket target binding (such as the WBM site of WDR5)[1],[2]. Simultaneously, the meta-chloro substituent provides a lipophilic vector to engage hydrophobic sub-pockets.

Table 1: Physicochemical Profile & Identification

| Parameter | Value |

|---|---|

| IUPAC Name | 3-Chloro-2-methoxybenzenesulfonyl chloride |

| CAS Registry Number | 847652-81-7[3] |

| Molecular Formula | C₇H₆Cl₂O₃S[3] |

| Molecular Weight | 241.09 g/mol [3] |

| SMILES | COC1=C(Cl)C=CC=C1S(Cl)(=O)=O[4] |

| Appearance | White to off-white solid[1] |

Commercial Availability & Supplier Landscape

When scaling a medicinal chemistry program from hit-to-lead into IND-enabling studies, supply chain redundancy is non-negotiable. 3-Chloro-2-methoxybenzenesulfonyl chloride is commercially available through several specialized chemical vendors.

Table 2: Key Commercial Suppliers

| Supplier | Catalog / SKU | Purity Specification | Logistics & Availability |

|---|---|---|---|

| 3 | BD01318470 | ≥95% | Global Stock (US/EU/India)[3],[5] |

| 6 | Custom Request | ≥98% | Custom Synthesis / Global Shipping[6] |

| 7 | 847652-81-7 | Analytical Grade | Global Distribution Network[7] |

| | B3387588 | Research Grade | US Distribution |

De Novo Synthesis Protocol (A Self-Validating System)

In scenarios where custom derivatives are required or supply chain bottlenecks occur, de novo synthesis from the commercially abundant8 (CAS: 51114-68-2)[8],[9] is highly efficient. The following Meerwein/Sandmeyer-type chlorosulfonation protocol is engineered with built-in validation checkpoints to ensure absolute experimental integrity.

Step 1: Diazotization of the Aniline Precursor

-

Procedure: Suspend 1.0 eq of 3-chloro-2-methoxyaniline in a mixture of concentrated HCl and glacial acetic acid. Cool the reaction vessel to 0°C. Add an aqueous solution of sodium nitrite (1.1 eq) dropwise over 30 minutes.

-

Causality: Acetic acid acts as a crucial co-solvent to maintain the solubility of the aniline hydrochloride salt. The temperature must be strictly maintained between 0–5°C; exceeding this thermal threshold will cause the diazonium intermediate to undergo rapid hydrolysis into an unwanted phenol byproduct.

-

Self-Validation Checkpoint: Perform a starch-iodide paper test 15 minutes after the NaNO₂ addition. A persistent blue-black color confirms a slight excess of nitrous acid, validating the complete consumption of the starting aniline.

Step 2: Preparation of the Catalytic Trap

-

Procedure: In a separate, heavily vented flask, saturate glacial acetic acid with sulfur dioxide (SO₂) gas at room temperature until the mass increases appropriately. Add copper(II) chloride dihydrate (0.2 eq).

-

Causality: CuCl₂ functions as a single-electron transfer (SET) catalyst. It reduces the diazonium cation to an aryl radical, while the dissolved SO₂ acts as a highly efficient radical trap. The copper species subsequently facilitates the transfer of the chloride ligand to the sulfonyl radical.

Step 3: Chlorosulfonation

-

Procedure: Transfer the cold diazonium salt solution dropwise into the vigorously stirring SO₂/CuCl₂ mixture at 0–5°C. Allow the reaction to gradually warm to room temperature.

-

Causality: The dropwise addition controls the exothermic release of nitrogen gas.

-

Self-Validation Checkpoint: Observe the reaction mixture. The vigorous evolution of N₂ gas is the thermodynamic driving force of the reaction. The complete cessation of gas evolution indicates that the radical trapping and chloride transfer steps have reached completion.

Step 4: Isolation and Spectroscopic Quality Control

-

Procedure: Pour the mixture over crushed ice to precipitate the product. Extract with dichloromethane, wash with cold water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Self-Validation Checkpoint (NMR Analysis): Verify the product via ¹H NMR (CDCl₃). Expert Insight: While some patent literature erroneously reports meta-coupled doublets (J=2.4 Hz) for this compound (likely a mislabeled 5-bromo tetrasubstituted derivative)[1], true 3-chloro-2-methoxybenzenesulfonyl chloride is a 1,2,3-trisubstituted system. You must observe a singlet at ~4.12 ppm (3H, methoxy) and an AMX spin system for the three aromatic protons at C4, C5, and C6, characterized by ortho couplings (J ≈ 8 Hz).

LC-MS Analytical Warning: Sulfonyl chlorides are highly electrophilic. Standard LC-MS protocols using methanol/water gradients will cause artifactual solvolysis (forming sulfonic acids or methyl sulfonates). Causality: To ensure accurate mass determination, derivatize an analytical aliquot with an excess of pyrrolidine prior to injection to form a stable, easily ionizable sulfonamide.

Workflow & Application Visualization

The following diagram illustrates the synthetic progression from the aniline precursor to the final integration into a WDR5-MYC inhibitor API.

Fig 1. Synthetic workflow from aniline precursor to WDR5-MYC inhibitor.

References

- Justia P

- BLD Pharm. "3-Chloro-2-methoxybenzenesulfonyl chloride". BLD Pharm.

- ChemScene. "847652-81-7 | 3-Chloro-2-methoxybenzenesulfonyl chloride". ChemScene.

- Sigma-Aldrich. "3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7". Sigma-Aldrich.

- PubChem. "Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816".

Sources

- 1. patents.justia.com [patents.justia.com]

- 2. patents.justia.com [patents.justia.com]

- 3. 847652-81-7|3-Chloro-2-methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 4. CN104334527A - ç£ºé °èºååç©åä½ä¸ºtnapæå¶åçç¨é - Google Patents [patents.google.com]

- 5. 10130-87-7|2-Methoxybenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 6. chemscene.com [chemscene.com]

- 7. 3-chloro-2-methoxybenzene-1-sulfonyl chloride | 847652-81-7 [sigmaaldrich.com]

- 8. Aniline, 3-chloro-2-methoxy- | C7H8ClNO | CID 142816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Electrophilicity of the Sulfonyl Chloride Group

Introduction: The Cornerstone of Sulfonyl Chemistry

The sulfonyl chloride functional group (-SO₂Cl) is a cornerstone of modern organic synthesis, prized for its inherent reactivity and versatility.[1] Its importance is particularly pronounced in drug development, where the sulfonyl moiety is a key component in a wide array of therapeutic agents.[1][2] This guide provides a comprehensive exploration of the electrophilicity of the sulfonyl chloride group, delving into its electronic structure, reactivity with nucleophiles, and the practical applications that stem from these fundamental principles. We will examine the causality behind experimental choices and provide self-validating protocols to empower researchers in their synthetic endeavors.

The Electronic Architecture of the Sulfonyl Chloride Group: A Highly Electrophilic Sulfur Center

The remarkable reactivity of sulfonyl chlorides is fundamentally rooted in the highly electrophilic nature of the sulfur atom.[1][3] This electrophilicity arises from the potent electron-withdrawing effects of three attached electronegative atoms: two oxygen atoms and one chlorine atom.[1]

-

Inductive Effects: The oxygen and chlorine atoms, being significantly more electronegative than sulfur, pull electron density away from the central sulfur atom through sigma bonds. This inductive withdrawal creates a substantial partial positive charge (δ+) on the sulfur atom, rendering it an attractive target for electron-rich species (nucleophiles).

-

Resonance Stabilization: While traditional representations often depict double bonds between sulfur and oxygen, computational and crystallographic studies suggest a more nuanced picture.[4] The bonding is highly polarized, with significant single-bond character and charge separation (S⁺-O⁻).[4] This is augmented by hyperconjugative interactions, further enhancing the electrophilicity of the sulfur center without necessitating significant d-orbital participation.[4]

The convergence of these electronic factors makes the sulfonyl sulfur a potent electrophile, primed for reaction with a diverse range of nucleophiles.[1][3]

The Reaction with Nucleophiles: A Gateway to Diverse Functionality

The electrophilic sulfur atom of a sulfonyl chloride readily undergoes nucleophilic attack, with the chloride ion serving as an excellent leaving group.[1][3] This fundamental reactivity pattern opens the door to a vast array of synthetically valuable transformations.

Sulfonamide Formation: A Pillar of Medicinal Chemistry

The reaction between a sulfonyl chloride and a primary or secondary amine is a robust and widely employed method for the synthesis of sulfonamides.[1][2][5] This structural motif is a key pharmacophore in numerous drugs, including antibiotics and diuretics.[1][2][5]

The reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1][5]

Mechanism of Sulfonamide Formation:

The mechanism is generally considered to be a nucleophilic substitution at the sulfur center. While a concerted Sₙ2-like pathway is often depicted, evidence also supports a stepwise addition-elimination mechanism, particularly with certain reactants and conditions.[1]

Caption: General mechanism for sulfonamide formation.

Experimental Protocol: Synthesis of N-Benzyl-p-toluenesulfonamide [1]

-

Reaction Setup: In a suitable flask, dissolve benzylamine (1 equivalent) in pyridine.

-

Reagent Addition: Cautiously add p-toluenesulfonyl chloride (1.1 equivalents) to the solution. An exothermic reaction may be observed.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Work-up: Pour the reaction mixture into water. An oily precipitate will form, which should solidify upon scratching with a glass rod.

-

Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure N-benzyl-p-toluenesulfonamide.

Sulfonate Ester Formation: Transforming Alcohols into Excellent Leaving Groups

Sulfonyl chlorides react readily with alcohols in the presence of a base to yield sulfonate esters.[1][6] This transformation is of immense synthetic utility as it converts a poor leaving group (the hydroxyl group) into an excellent leaving group (the sulfonate group), facilitating subsequent nucleophilic substitution and elimination reactions.[1]

Experimental Protocol: General Procedure for the Preparation of a Tosylate Ester [1]

-

Reaction Setup: Dissolve the alcohol (1 equivalent) in a suitable solvent such as dichloromethane or pyridine.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1-1.5 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Slowly add a base, such as pyridine or triethylamine (1.1-2.0 equivalents).

-

Reaction: Allow the reaction to stir, monitoring its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, perform an extractive work-up to remove the pyridinium or triethylammonium hydrochloride salt and excess reagents.

-

Purification: Purify the resulting tosylate ester by recrystallization or column chromatography.

Caption: General workflow for sulfonate ester synthesis.

Friedel-Crafts Sulfonylation: Formation of Sulfones

Sulfonyl chlorides can act as electrophiles in Friedel-Crafts reactions with aromatic compounds to form sulfones.[1][7] This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[1]

Experimental Protocol: General Procedure for Friedel-Crafts Sulfonylation [1]

-

Reaction Setup: In a dry flask under an inert atmosphere, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in a solvent like dichloromethane.

-

Electrophile Formation: Slowly add the sulfonyl chloride (1 equivalent) to the suspension at a low temperature (e.g., 0 °C).

-

Arene Addition: Add the aromatic substrate (1 equivalent) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Work-up: Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry the organic layer and remove the solvent to yield the crude sulfone, which can be further purified by recrystallization or chromatography.

Factors Influencing the Electrophilicity of Sulfonyl Chlorides

The electrophilicity of the sulfur atom in a sulfonyl chloride is not static; it can be modulated by the nature of the "R" group attached to the sulfonyl moiety.

-

Electron-Withdrawing Groups: When "R" is an electron-withdrawing group (e.g., a nitro-substituted aryl group), the electrophilicity of the sulfur atom is enhanced. This is due to the inductive and/or resonance withdrawal of electron density, which further increases the partial positive charge on the sulfur.

-

Electron-Donating Groups: Conversely, when "R" is an electron-donating group (e.g., an alkyl or alkoxy-substituted aryl group), the electrophilicity of the sulfur atom is diminished. These groups push electron density towards the sulfonyl group, partially offsetting the electron-withdrawing effects of the oxygen and chlorine atoms.

This principle is quantitatively described by the Hammett equation, which correlates reaction rates with substituent constants.[8][9] For the hydrolysis of aromatic sulfonyl chlorides, a positive rho (ρ) value is observed, indicating that electron-withdrawing substituents accelerate the reaction by stabilizing the developing negative charge in the transition state.[8]

Table 1: Representative Sulfonyl Chlorides and Their Reactivity

| Sulfonyl Chloride | "R" Group | Electronic Effect of "R" | Relative Electrophilicity |

| p-Toluenesulfonyl chloride (TsCl) | p-Tolyl | Electron-donating | Moderate |

| Methanesulfonyl chloride (MsCl) | Methyl | Electron-donating | Moderate |

| Benzenesulfonyl chloride | Phenyl | Neutral/Weakly withdrawing | High |

| p-Nitrobenzenesulfonyl chloride (Nosyl chloride) | p-Nitrophenyl | Strongly electron-withdrawing | Very High |

| Trifluoromethanesulfonyl chloride (TfCl) | Trifluoromethyl | Strongly electron-withdrawing | Extremely High |

Conclusion: A Versatile Tool for Molecular Architects

The sulfonyl chloride group is a powerful and versatile electrophile that plays a pivotal role in modern organic synthesis and drug discovery.[1][10] Its reactivity, which is governed by the highly electron-deficient nature of the sulfur atom, allows for the facile formation of a wide range of important functional groups, most notably sulfonamides and sulfonate esters.[1][2] By understanding the fundamental principles of its electronic structure and the factors that influence its electrophilicity, researchers can effectively harness the synthetic potential of this remarkable functional group to construct complex molecular architectures with diverse applications.

References

- An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.

- Sulfonyl Chloride Definition - Organic Chemistry Key Term... - Fiveable.

- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

- Sulfonyl chloride – Knowledge and References - Taylor & Francis.

- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE.

- An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry - Benchchem.

- Sulfonyl halide - Wikipedia.

- The sulfur atom in toluene sulfonyl chloride (TsCl) is strongly electrophilic. Why? - Pearson.

- Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications.

- Electronic Structure of the Sulfonyl and Phosphonyl Groups: A Computational and Crystallographic Study | Inorganic Chemistry - ACS Publications.

- Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyi Chlorides in Water - RSC Publishing.

- Hammett equation - Wikipedia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cbijournal.com [cbijournal.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 8. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. Hammett equation - Wikipedia [en.wikipedia.org]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of Chloro and Methoxy Substituents in Modern Medicinal Chemistry

An In-depth Technical Guide:

Abstract

In the intricate process of drug design and development, the strategic modification of a lead compound's structure is paramount to optimizing its pharmacological profile. Among the vast arsenal of chemical functionalities available to the medicinal chemist, the chloro (–Cl) and methoxy (–OCH₃) groups are two of the most frequently employed substituents. Their prevalence is not arbitrary; it is a direct consequence of their profound and predictable influence on a molecule's electronic, steric, and lipophilic properties. This guide provides an in-depth analysis of the roles these substituents play, moving from fundamental physicochemical principles to their strategic application in modulating pharmacokinetic (ADME) and pharmacodynamic profiles. We will explore the underlying causality behind their effects, supported by mechanistic insights, illustrative case studies, and practical experimental protocols for their evaluation.

Core Physicochemical Properties: A Tale of Two Substituents

The decision to introduce a chloro or methoxy group is a calculated choice aimed at fine-tuning a molecule's properties. Their utility stems from a unique and often contrasting balance of electronic, lipophilic, and steric effects.

Electronic Effects: Modulating Reactivity and pKa

The electronic influence of a substituent is its ability to donate or withdraw electron density from a molecular scaffold, typically an aromatic ring. This is a critical factor that governs a molecule's acidity or basicity (pKa), its susceptibility to metabolic enzymes, and its ability to interact with the target protein.

-

The Chloro Group (–Cl): The chlorine atom is highly electronegative and exerts a powerful, electron-withdrawing inductive effect (-I). Due to the poor overlap between the p-orbitals of the carbon and the larger 3p-orbitals of chlorine, its resonance donation effect (+R) is weak and generally overridden by the inductive pull. The net result is that a chloro group deactivates an aromatic ring, making it less susceptible to oxidative metabolism and lowering the pKa of nearby acidic protons or raising the pKa of basic nitrogen atoms.

-

The Methoxy Group (–OCH₃): The methoxy group presents a more complex electronic profile. The oxygen atom is strongly electronegative, exerting an inductive-withdrawing effect (-I). However, the lone pairs on the oxygen can participate in resonance, donating electron density into an aromatic system (+R). In many contexts, particularly at the para position, this resonance effect dominates, making the methoxy group an overall electron-donating and activating group. This dual nature is a key tool for medicinal chemists.

Caption: Dueling electronic effects of methoxy vs. the dominant inductive pull of chloro.

Lipophilicity and Steric Profile

A drug's ability to cross biological membranes is governed by its lipophilicity, often quantified by the partition coefficient, logP.

-

Chloro: A chloro substituent is lipophilic, significantly increasing the logP of a parent molecule (π ≈ +0.71). This can enhance membrane permeability and improve oral absorption, but excessive lipophilicity can lead to poor solubility and increased off-target toxicity.

-

Methoxy: A methoxy group is more polar than a chloro group and has a much smaller, slightly negative lipophilicity contribution (π ≈ -0.02). It is often considered a "hydrophilic" alternative to larger alkyl groups.

From a steric perspective, the two groups are of a comparable, moderate size. This allows them to fill small hydrophobic pockets within a protein's binding site without introducing significant steric hindrance that might disrupt binding. This "bioisosteric" similarity in size is a key reason they are often interchanged during lead optimization.

Summary of Physicochemical Properties

| Property | Chloro (–Cl) | Methoxy (–OCH₃) | Rationale & Impact in Drug Design |

| Inductive Effect | Strongly Withdrawing (-I) | Moderately Withdrawing (-I) | Modulates pKa, influences metabolic stability. |

| Resonance Effect | Weakly Donating (+R) | Strongly Donating (+R) | Can dominate electronic effect at para-position, influencing target interactions. |

| Net Electronic Effect | Electron Withdrawing | Context-Dependent (often Donating) | Critical for tuning acidity/basicity and reactivity. |

| Lipophilicity (π value) | ~ +0.71 | ~ -0.02 | Chloro significantly increases lipophilicity, aiding membrane passage. Methoxy maintains or slightly reduces it. |

| Hydrogen Bonding | Weak Acceptor | Strong Acceptor (Oxygen) | Methoxy can form key H-bonds with target residues; Chloro's ability is negligible. |

| Halogen Bonding | Potential Donor | N/A | The chloro group can form a favorable, directional interaction with electron-rich atoms (e.g., carbonyl oxygens). |

| Metabolic Liability | Generally Stable | Prone to O-demethylation | Chloro often used as a "metabolic blocker." Methoxy can provide a "soft spot" for metabolism, leading to active metabolites or clearance. |

Impact on Pharmacokinetics (ADME)

The journey of a drug through the body is critically influenced by its physicochemical properties, which are directly tuned by substituents like chloro and methoxy.

Metabolism: Blocking Sites vs. Directing Clearance

One of the most powerful applications of these substituents is in controlling drug metabolism, primarily by Cytochrome P450 (CYP) enzymes.

-

Chloro as a Metabolic Blocker: Aromatic hydroxylation is a common metabolic pathway. Placing a chloro group on a susceptible position of an aromatic ring, such as a para-position, sterically and electronically hinders the CYP-mediated oxidation at that site. This strategy is frequently used to increase a drug's half-life and metabolic stability. For example, the addition of a para-chloro group to diclofenac significantly enhances its metabolic stability compared to analogues without it.

-

Methoxy as a Metabolic Handle: The methoxy group is susceptible to enzymatic O-demethylation, a common phase I metabolic reaction mediated by CYPs (e.g., CYP2D6, CYP2C9) to yield a hydroxyl group (a phenol) and formaldehyde. This can have several consequences:

-

Detoxification and Clearance: The resulting hydroxyl group can be readily conjugated (Phase II metabolism) with glucuronic acid or sulfate, leading to rapid excretion.

-

Bioactivation: In some cases, the hydroxylated metabolite is more active than the parent methoxy-containing drug (i.e., it is a prodrug).

-

Toxicity: The formaldehyde produced can be toxic, although it is typically generated in small amounts.

-

Caption: The metabolic pathway of O-demethylation for methoxy-containing compounds.

Absorption and Distribution

The significant increase in lipophilicity imparted by a chloro group can directly enhance a drug's absorption across the gut wall (oral bioavailability) and its ability to penetrate tissues, including the blood-brain barrier. Conversely, the more polar nature of the methoxy group can be used to temper excessive lipophilicity, improving aqueous solubility and preventing the compound from becoming trapped in fatty tissues.

Impact on Pharmacodynamics: Optimizing Target Engagement

The ultimate goal of drug design is to optimize the interaction between a drug and its biological target.

Modulating Target Affinity through Specific Interactions

-

Halogen Bonding (Chloro): The chloro substituent can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the tip of the chlorine atom (the σ-hole) interacts favorably with an electron-rich atom like a backbone carbonyl oxygen or a carboxylate side chain in the protein's binding pocket. This specific, directional interaction can significantly increase binding affinity and selectivity.

-

Hydrogen Bonding (Methoxy): The oxygen atom of a methoxy group is an excellent hydrogen bond acceptor. This allows it to form crucial hydrogen bonds with donor residues (e.g., serine, threonine, or amide N-H) in the target, anchoring the molecule in the desired orientation for optimal activity.

Fine-Tuning pKa for Optimal Ionization

For drugs with ionizable centers, maintaining the correct ionization state at physiological pH (≈7.4) is critical for target binding. The electron-withdrawing nature of a chloro group can lower the pKa of a nearby basic amine, reducing its positive charge at pH 7.4. This can be advantageous if a neutral form of the molecule is required to cross a cell membrane or enter a hydrophobic binding pocket.

Experimental Protocol: In Vitro Metabolic Stability Assessment

To empirically determine the effect of a chloro or methoxy substituent on a compound's metabolic fate, an in vitro assay using liver microsomes is a standard industry protocol.

Objective: To measure the rate of disappearance of a parent compound in the presence of liver microsomes and NADPH to determine its intrinsic clearance.

Materials:

-

Test compounds (e.g., Parent-H, Parent-Cl, Parent-OCH₃)

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (for quenching and analysis)

-

LC-MS/MS system for analysis

Methodology:

-

Preparation: Prepare a stock solution of the test compound in DMSO. Create a working solution by diluting the stock in phosphate buffer.

-

Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer and human liver microsomes. Pre-incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), add the test compound to designated wells.

-

Quenching: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a stable, structurally similar compound). This precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard.

-

Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant, k. The intrinsic clearance (Cl_int) can then be calculated.

Caption: Experimental workflow for an in vitro microsomal stability assay.

Conclusion

The chloro and methoxy groups are far more than simple decorations on a molecular scaffold. They are powerful tools that medicinal chemists use to conduct a multi-parameter optimization of a drug candidate's profile. The chloro group serves as a lipophilic, electron-withdrawing metabolic blocker capable of forming critical halogen bonds. In contrast, the methoxy group offers a more hydrophilic, electron-donating profile, providing a key hydrogen bond acceptor and a potential handle for metabolic clearance. A deep understanding of the distinct and complementary properties of these substituents is essential for the rational design of safe and effective medicines. The choice between them is a classic example of the nuanced, data-driven decision-making that defines modern drug discovery.

References

-

Title: The role of fluorine and chlorine in drug design and development Source: Future Medicinal Chemistry URL: [Link]

-

Title: The mighty methoxy group: a versatile tool in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The Role of Halogen Bonds in Drug Design Source: International Journal of Molecular Sciences URL: [Link]

-

Title: Aromatic oxidation Source: Drug-like Properties: Concepts, Structure Design and Methods URL: [Link]

-

Title: The use of bioisosteres in drug design Source: Practical Medicinal Chemistry with Macrocycles URL: [Link]

-

Title: Physicochemical and ADMET Profiling in Drug Discovery Source: Methods in Molecular Biology URL: [Link]

Engineering Sulfonamide Therapeutics: Derivatives and Analogs of 3-Chloro-2-methoxybenzenesulfonyl Chloride in Targeted Drug Discovery

Executive Summary

The design of highly specific small-molecule inhibitors requires privileged chemical building blocks that offer a precise balance of steric control, electronic modulation, and metabolic stability. 3-Chloro-2-methoxybenzenesulfonyl chloride (CAS: 847652-81-7) has emerged as a critical pharmacophoric anchor in modern medicinal chemistry. By serving as a highly reactive electrophile for sulfonamide synthesis, this scaffold has been instrumental in developing therapies across two distinct physiological domains: the disruption of oncogenic protein-protein interactions (PPIs) in cancer, and the modulation of ectopic calcification in cardiovascular disease.

This technical guide dissects the structural rationale, biological applications, and validated experimental methodologies for utilizing 3-chloro-2-methoxybenzenesulfonyl chloride and its halogenated analogs in advanced drug discovery.

Chemical Architecture & Scaffold Rationale

The utility of 3-chloro-2-methoxybenzenesulfonyl chloride lies in its unique substitution pattern, which imparts specific physicochemical properties to the resulting sulfonamide derivatives:

-

The Sulfonyl Chloride Moiety: Acts as a highly reactive electrophilic center, enabling rapid, high-yielding coupling with diverse anilines and aliphatic amines to form stable sulfonamide linkages.

-

The Ortho-Methoxy Group: Provides critical steric bulk that restricts the rotational freedom of the resulting biaryl or aryl-sulfonamide axis. Furthermore, the oxygen atom serves as a potent hydrogen-bond acceptor, frequently coordinating with structural water molecules or specific amino acid residues within shallow protein binding pockets.

-

The Meta-Chloro Group: Enhances the lipophilicity (LogP) of the molecule, driving the scaffold into hydrophobic sub-pockets of target proteins. Unlike methyl groups, the chlorine atom is highly resistant to cytochrome P450-mediated oxidative metabolism, thereby extending the molecule's pharmacokinetic half-life.

Advanced analogs, such as 5-bromo-3-chloro-2-methoxybenzenesulfonyl chloride [1], are frequently synthesized to probe deeper lipophilic pockets via halogen bonding, demonstrating the modularity of this core structure.

Therapeutic Axis I: Disrupting the WDR5-MYC Interactome (Oncology)

Biological Context

The MYC transcription factor is overexpressed in approximately 50% of human cancers, driving oncogenesis. Because MYC is intrinsically disordered, it is notoriously difficult to drug directly. However, MYC relies on the chromatin scaffolding protein WDR5 (WD Repeat-Containing Protein 5) to localize to target genes. Disrupting the WDR5-MYC protein-protein interaction has emerged as a validated therapeutic strategy for MYC-driven tumors[2].

Mechanism of Action

Sulfonamide derivatives synthesized from 3-chloro-2-methoxybenzenesulfonyl chloride bind directly to the WDR5 Binding Motif (WBM) site. In structure-based designs, the 2-methoxy group forms a critical hydrogen bond network, while the 3-chloro group occupies a shallow hydrophobic cleft on the WDR5 surface. This competitive binding sterically occludes MYC, preventing its recruitment to chromatin and thereby downregulating oncogenic transcription, as demonstrated in recent fragment-based drug design campaigns ([3]).

Fig 1: Mechanism of WDR5-MYC protein-protein interaction disruption by sulfonamide inhibitors.

Therapeutic Axis II: Modulating TNAP in Ectopic Calcification

Biological Context

Tissue-Nonspecific Alkaline Phosphatase (TNAP) is an enzyme critical for bone matrix mineralization. Its primary biological function is to hydrolyze extracellular inorganic pyrophosphate (ePPi)—a potent natural inhibitor of calcification—into inorganic phosphate (Pi). In cardiovascular diseases, overactive TNAP depletes ePPi, leading to severe vascular and soft-tissue calcification.

Mechanism of Action

High-throughput screening and subsequent optimization have identified aryl sulfonamides as potent, selective, uncompetitive inhibitors of TNAP ([4]). Derivatives of 3-chloro-2-methoxybenzenesulfonyl chloride bind to the enzyme-substrate complex, locking TNAP in an inactive state. This prevents the hydrolysis of ePPi, restoring the physiological defense against ectopic calcification without disrupting other critical phosphodiesterases like NPP1.

Fig 2: Aryl sulfonamides inhibit TNAP, preserving ePPi levels to prevent vascular calcification.

Quantitative Structure-Activity Data (SAR)

The following table synthesizes the pharmacological profiles of sulfonamide derivatives generated from the 3-chloro-2-methoxybenzenesulfonyl scaffold across both primary indications.

| Target | Disease Indication | Scaffold Role & Key Interactions | Mechanism of Inhibition | Typical IC₅₀ / K_d Range |

| WDR5 (WBM Site) | MYC-driven Cancers (e.g., Leukemia) | Ortho-methoxy H-bonds with structural water; Meta-chloro occupies lipophilic cleft. | Competitive (Protein-Protein Interaction Disruption) | 10 nM - 100 nM |

| TNAP | Vascular / Ectopic Calcification | Sulfonamide acts as uncompetitive anchor; Chloro enhances membrane permeability. | Uncompetitive (Binds Enzyme-Substrate Complex) | 100 nM - 500 nM |

Validated Experimental Methodologies

To ensure scientific rigor, the following protocols detail the synthesis of these derivatives and their subsequent biological validation. Every step is designed as a self-validating system to guarantee reproducibility.

Protocol A: Synthesis of Biaryl Sulfonamide Derivatives

This protocol outlines the coupling of 3-chloro-2-methoxybenzenesulfonyl chloride with a functionalized aniline.

-

Preparation: Dissolve the target aniline derivative (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly electrophilic sulfonyl chloride into an unreactive sulfonic acid.

-

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

-

Causality: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the aniline, which would otherwise render it non-nucleophilic and stall the reaction.

-

-

Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Dropwise, add a solution of 3-chloro-2-methoxybenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

-

Causality: Cooling controls the exothermic nature of the sulfonylation, minimizing the formation of bis-sulfonylated side products.

-

-

Reaction Monitoring & Self-Validation: Remove the ice bath and stir at room temperature for 4–6 hours. Monitor the reaction via LC-MS and TLC (Hexanes/EtOAc).

-

Validation: The reaction is complete when the UV-active aniline starting material is consumed and LC-MS confirms the presence of the expected

mass peak for the sulfonamide.

-

-

Quenching & Purification: Quench the reaction with saturated aqueous

to neutralize residual acid and hydrolyze unreacted sulfonyl chloride. Extract the organic layer, dry over

Protocol B: Fluorescence Polarization (FP) Assay for WDR5-MYC Disruption

This assay quantitatively measures the ability of the synthesized sulfonamide to displace MYC from WDR5.

-

Reagent Preparation: Prepare a master mix containing recombinant WDR5 protein (2 nM) and a FITC-labeled MYC peptide (5 nM) in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).

-